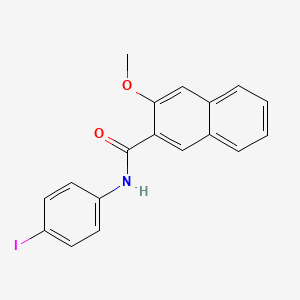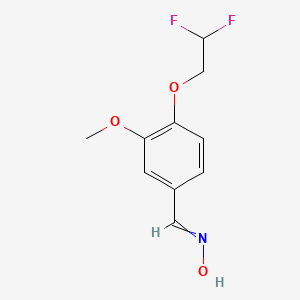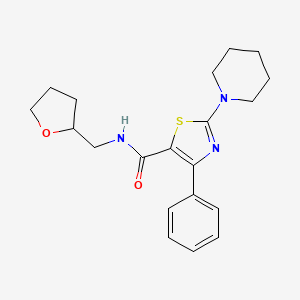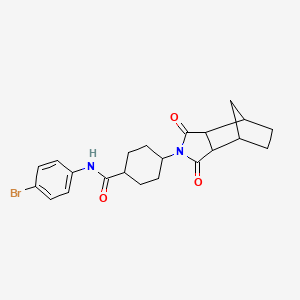
2-chloro-9-methyl-N-(4-methylphenyl)-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-9-methyl-N-(4-methylphenyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids like DNA and RNA. This compound is characterized by the presence of a chlorine atom, a methyl group, and a 4-methylphenyl group attached to the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-9-methyl-N-(4-methylphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a purine derivative.
Chlorination: Introduce a chlorine atom at the 2-position using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: Introduce a methyl group at the 9-position using methyl iodide and a base like potassium carbonate.
Amination: Attach the 4-methylphenyl group through a nucleophilic substitution reaction using 4-methylphenylamine.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions could target the chlorine atom, potentially replacing it with a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted purine derivatives.
科学的研究の応用
2-chloro-9-methyl-N-(4-methylphenyl)-9H-purin-6-amine could have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with nucleic acids or proteins.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 2-chloro-9-methyl-N-(4-methylphenyl)-9H-purin-6-amine would depend on its specific interactions with biological targets. It could potentially:
Bind to DNA or RNA: Interfering with nucleic acid synthesis or function.
Inhibit Enzymes: Targeting specific enzymes involved in cellular processes.
Modulate Receptors: Interacting with cellular receptors to alter signaling pathways.
類似化合物との比較
Similar Compounds
2-chloro-9-methyl-9H-purin-6-amine: Lacks the 4-methylphenyl group.
9-methyl-N-(4-methylphenyl)-9H-purin-6-amine: Lacks the chlorine atom.
2-chloro-9H-purin-6-amine: Lacks both the methyl and 4-methylphenyl groups.
Uniqueness
2-chloro-9-methyl-N-(4-methylphenyl)-9H-purin-6-amine is unique due to the combination of its substituents, which could confer specific chemical and biological properties not found in other similar compounds.
特性
分子式 |
C13H12ClN5 |
|---|---|
分子量 |
273.72 g/mol |
IUPAC名 |
2-chloro-9-methyl-N-(4-methylphenyl)purin-6-amine |
InChI |
InChI=1S/C13H12ClN5/c1-8-3-5-9(6-4-8)16-11-10-12(18-13(14)17-11)19(2)7-15-10/h3-7H,1-2H3,(H,16,17,18) |
InChIキー |
GXNCQDHDHVUKGI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12472436.png)

![N-(2-chlorobenzyl)-N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B12472444.png)
![2,6-di(naphthalen-1-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B12472445.png)
![4-[({[3-(Dodecanoylamino)phenyl]carbonyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12472453.png)

![Methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(naphthalen-2-ylcarbamoyl)amino]phenyl}propanoate](/img/structure/B12472465.png)
![methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12472469.png)


![N-{4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl}-3-{[(2Z,5Z)-4-methyl-3,6-dioxo-5-(phenylmethylidene)piperazin-2-ylidene]methyl}benzamide](/img/structure/B12472491.png)

![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12472514.png)
![N~2~-cyclohexyl-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12472523.png)
